(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Overview
Description
®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with significant interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group attached to the propanoic acid backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Scientific Research Applications
®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid may involve more efficient and scalable methods, such as:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in amino acid metabolism.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dichlorophenyl)propanoic acid: The racemic mixture of the compound.
2-Amino-3-(4-chlorophenyl)propanoic acid: A similar compound with only one chlorine atom on the phenyl ring.
2-Amino-3-(3,5-dichlorophenyl)propanoic acid: A structural isomer with chlorine atoms in different positions.
Uniqueness
®-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is unique due to its specific chiral configuration and the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSJHVDTAAISV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426364 | |
Record name | 3,4-Dichloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52794-98-6 | |
Record name | 3,4-Dichloro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52794-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is D-3,4-Dichlorophenylalanine used in the development of neurokinin antagonists?
A: D-3,4-Dichlorophenylalanine, also known as (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid, serves as a crucial starting material in the multi-step synthesis of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl) benzamide (DNK333). DNK333 is a potent and balanced dual neurokinin NK(1)/NK(2) receptor antagonist. []
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